molecular formula C25H31N3O4S B4057084 2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B4057084
M. Wt: 469.6 g/mol
InChI Key: GHNLZOIDWCAQLB-UHFFFAOYSA-N
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Description

2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, and a sulfanyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Diethoxypropyl Group: The diethoxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Attachment of Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiolating agents such as thiourea or thiols.

    Attachment of Phenylethylacetamide Group: The final step involves the coupling of the phenylethylacetamide group through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The diethoxypropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkyl halides, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its quinazolinone core, which is known for its anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide is likely related to its ability to interact with specific molecular targets and pathways. The quinazolinone core can inhibit enzymes such as kinases and proteases, while the sulfanyl group can modulate redox reactions and cellular signaling pathways. The phenylethylacetamide group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide shares structural similarities with other quinazolinone derivatives such as:
    • This compound
    • This compound

Uniqueness

  • The presence of the diethoxypropyl group and the sulfanyl group in this compound makes it unique compared to other quinazolinone derivatives. These groups can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(3,3-diethoxypropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S/c1-3-31-23(32-4-2)15-17-28-24(30)20-12-8-9-13-21(20)27-25(28)33-18-22(29)26-16-14-19-10-6-5-7-11-19/h5-13,23H,3-4,14-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNLZOIDWCAQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide
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2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide
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2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide
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2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide
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2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide
Reactant of Route 6
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2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide

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